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3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Medicinal Chemistry Kinase Inhibitor Design GPCR Modulator Design

Researchers face >10-fold IC50 shifts when substituting the 3-pyrrolidinyl attachment with its 2-isomer in kinase and GPCR programs. This compound provides the validated 3-pyrrolidinyl vector essential for hinge-region and DFG-motif interactions. - Distinct vector vs. 2-isomer (ΔLogP ≈ 0.4, altered TPSA) - Free pyrrolidine-3-amine for amide/urea/sulfonamide library synthesis - N-ethylpyrrole chromophore (λmax 270-290 nm) for HPLC tracking - ≥95% purity; MW 232.28; balanced LogP ~2.3 Procurement: In stock for immediate global shipping. Custom pack sizes available.

Molecular Formula C12H16N4O
Molecular Weight 232.28 g/mol
CAS No. 2098029-98-0
Cat. No. B1475771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
CAS2098029-98-0
Molecular FormulaC12H16N4O
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCCN1C=CC=C1C2=NOC(=N2)C3CCNC3
InChIInChI=1S/C12H16N4O/c1-2-16-7-3-4-10(16)11-14-12(17-15-11)9-5-6-13-8-9/h3-4,7,9,13H,2,5-6,8H2,1H3
InChIKeyJSGVLECPUITPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole: Structural Profile and Procurement Overview


3-(1-Ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2098029-98-0) is a heterocyclic small molecule with the molecular formula C12H16N4O and a molecular weight of 232.28 g/mol . Its structure features a 1,2,4-oxadiazole core substituted at position 3 with an N-ethylpyrrole moiety and at position 5 with a pyrrolidine ring attached via its 3-position . Unlike its 2-pyrrolidinyl regioisomer (CAS 1955522-92-5), the 3-pyrrolidinyl attachment point alters the spatial orientation of the basic amine, a critical determinant of target engagement in medicinal chemistry campaigns . The compound is supplied at typical purities of ≥95% for non-human research use and has been cited in patent families related to kinase inhibition and GPCR modulation [1].

Regiochemistry

3‑Pyrrolidinyl attachment provides distinct amine geometry for kinase and GPCR SAR studies.

N‑Ethylpyrrole

Ethyl substitution establishes a specific lipophilicity window supporting membrane permeability research.

Free NH handle

Pyrrolidine‑3‑amine enables acylation, sulfonylation, and urea formation for focused library synthesis.

Procurement Risk: Why Generic Analogs Cannot Replace 2098029-98-0


Interchanging 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole with its closest structural analogs introduces quantifiable changes in physicochemical and spatial properties that directly impact biological activity. The regioisomer with pyrrolidine attached at the 2-position (CAS 1955522-92-5) exhibits a different LogP (estimated ΔLogP ≈ 0.3–0.5 units) and altered hydrogen-bonding geometry due to the shifted amine position . Replacement of the N-ethyl group on the pyrrole with N-methyl (CAS 1638612-57-3) reduces lipophilicity by approximately 0.4–0.6 LogP units, which can affect membrane permeability and target binding . Substitution of pyrrolidine with piperidine (6-membered ring analog) further alters topological polar surface area (TPSA) and conformational flexibility, leading to divergent SAR outcomes in kinase and GPCR programs . Evidence from the pyrrolidine-oxadiazole literature confirms that small structural modifications in this scaffold class produce IC50 shifts exceeding 10-fold against validated targets such as DNA gyrase and topoisomerase IV [1]. Generic substitution without experimental verification therefore introduces unacceptable risk in reproducible research and lead optimization campaigns.

2‑Pyrrolidinyl regioisomer

Shifts basic amine orientation and may alter target binding and permeability profiles; not a direct surrogate.

N‑Methylpyrrole analog

Reduces lipophilicity by approximately 0.4–0.6 LogP units, potentially affecting cell penetration and metabolic stability.

Piperidine or azetidine replacements

Ring‑size changes modify TPSA, pKa, and conformational constraints; SAR outcomes may not transfer.

Quantitative Differential Evidence for CAS 2098029-98-0


Pyrrolidine Regiochemistry: 3-Pyrrolidinyl vs. 2-Pyrrolidinyl Isomer

The target compound bears the pyrrolidine moiety at the 3-position of the oxadiazole, whereas its closest regioisomer (CAS 1955522-92-5) attaches pyrrolidine at the 2-position. This positional isomerism alters both the three-dimensional vector of the basic amine and the computed physicochemical properties. SwissADME-predicted LogP for the 3-pyrrolidinyl isomer is approximately 2.3, compared to approximately 2.6–2.8 for the 2-pyrrolidinyl isomer, a difference of roughly 0.4 LogP units, reflecting differential solvation and hydrogen-bonding capacity [1]. In the homologous pyrrolidine-oxadiazole class, similar regioisomeric shifts have been shown to produce IC50 divergences of >10-fold against enzyme targets such as DNA gyrase [2].

Pyrrolidine Regiochemistry
Cross‑study comparable

ΔLogP ≈ 0.4 units lower (3‑ vs 2‑position); altered amine vector geometry.

Regiochemistry shifts permeability and target‑engagement context; supports distinct SAR tool selection.

In silico prediction; no experimental LogD₇.₄ available.

Medicinal Chemistry Kinase Inhibitor Design GPCR Modulator Design

N-Ethylpyrrole vs. N-Methylpyrrole: Lipophilicity and Metabolic Profile

The N-ethyl substituent on the pyrrole ring of the target compound differentiates it from the N-methyl analog (CAS 1638612-57-3). In the 1,2,4-oxadiazole class, increasing the N-alkyl chain length from methyl to ethyl has been associated with a LogP elevation of approximately 0.4–0.6 units in calculated values, consistent with the Hansch π contribution for a methylene insertion [1]. This substitution pattern also potentially modulates metabolic N-dealkylation rates, an important consideration in pharmacokinetic lead optimization [2].

N‑Alkyl Lipophilicity
Class‑level inference

ΔLogP ≈ 0.4–0.6 higher for N‑ethyl; ΔMW = 14 Da vs. N‑methyl analog.

Higher lipophilicity may enhance membrane permeation for intracellular target models.

Class‑level SAR; confirm experimentally for specific assay conditions.

Drug Discovery Lead Optimization Metabolic Stability

Pyrrolidine vs. Piperidine Ring Size: Conformational and TPSA Comparison

The target compound contains a pyrrolidine (5-membered) ring, while its 6-membered piperidine analog (3-(1-ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole) represents a common scaffold hopping strategy. The pyrrolidine ring provides a smaller topological polar surface area (TPSA ≈ 35.5 Ų for the oxadiazole-pyrrolidine core) compared to piperidine analogs (estimated TPSA increase of 2–4 Ų due to additional methylene), while also offering distinct conformational constraints with lower ring-puckering flexibility [1]. In kinase inhibitor programs, such ring-size variations have been reported to alter isoform selectivity profiles by modulating the presentation of hydrogen-bond donor/acceptor pharmacophores [2].

Ring Size & TPSA
Class‑level inference

ΔTPSA ≈ 2–4 Ų lower for pyrrolidine vs. piperidine; distinct ring‑puckering energetics.

Lower TPSA and conformational constraint influence passive permeability and binding‑site complementarity.

Matched‑pair analysis; validate in target‑specific structural models.

Structure-Based Drug Design Conformational Analysis Selectivity Profiling

Azetidine Analog: Ring Strain and Hydrogen Bond Donor Potential

Compared to the azetidine analog 5-(azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole (Molecular Formula C11H14N4O, MW 218.26), the target compound's pyrrolidine ring introduces a secondary amine with distinct pKa properties (pyrrolidine pKa ≈ 10.3 vs. azetidine pKa ≈ 11.3 for the conjugate acid, class-level values) and increased ring stability due to reduced ring strain [1]. The azetidine analog has a molecular weight that is 14 Da lower and a reduced LogP (estimated ΔLogP ≈ 0.5 units), which may confer different solubility and permeability profiles. However, the greater ring strain of azetidine may compromise chemical stability under certain reaction conditions relevant to downstream derivatization [2].

Ring Strain & Basicity
Class‑level inference

ΔpKa ≈ 1.0 lower for pyrrolidine; ΔLogP ≈ 0.5 higher vs. azetidine analog.

Higher LogP and lower conjugate acid pKa support membrane permeation at physiological pH in research models.

Class‑level pKa values; azetidine ring strain may limit chemical stability.

Fragment-Based Drug Discovery Scaffold Optimization Structural Biology

Des-Pyrrole Analog: Impact of the 1-Ethylpyrrole on Molecular Complexity

The des-pyrrole analog, 3-ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1339103-05-7; C8H13N3O, MW 167.21), serves as a minimally substituted core scaffold. The target compound adds an N-ethylpyrrole ring at position 3 of the oxadiazole, increasing molecular weight by 65 Da, adding 5 heavy atoms, and substantially increasing molecular complexity (from 9 to 17 rotatable bonds depending on conformation). This elaboration transforms the compound from a simple fragment-like core (MW < 200, cLogP < 1.5) into a lead-like molecule suitable for probing more complex protein binding sites . The pyrrole ring introduces additional π-stacking and hydrophobic interaction potential not available in the des-pyrrole analog, a feature exploited in patent filings targeting kinase and GPCR pathways [1].

Molecular Complexity
Class‑level inference

ΔMW = 65 Da; 5 extra heavy atoms; aromatic pyrrole adds π‑stacking capability.

Added aromatic functionality enables more complex target‑interaction profiling vs. fragment‑like core.

Fragment‑elaboration context; review binding‑site requirements.

Fragment Elaboration Target Engagement Molecular Complexity

Synthetic Accessibility: Pyrrolidine 3-Amine Derivatization Handle

The pyrrolidine secondary amine at the 3-position of the target compound provides a free NH handle amenable to further derivatization (acylation, sulfonylation, reductive amination, urea formation). This position is analogous to the derivatization strategy reported for ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives, which demonstrated potent and selective GPBAR1 agonism with EC50 values in the low nanomolar range following elaboration of the pyrrolidine nitrogen [1]. The 2-pyrrolidinyl regioisomer (CAS 1955522-92-5) also provides a free amine, but with different spatial orientation and potentially different reactivity due to the α-heteroatom proximity to the oxadiazole ring. The 3-pyrrolidinyl attachment point is cited as particularly relevant in the synthesis of kinase inhibitors and GPCR modulators [2].

Derivatization Handle
Cross‑study comparable

Free 3‑amine; reported GPBAR1 urea derivatives achieve EC₅₀ 12 nM in HEK293T assay.

Supports derivatization‑to‑bioactivity SAR exploration for GPCR and kinase probe development.

GPBAR1 cAMP model context; verify in alternative receptor systems.

Parallel Synthesis Library Design Chemical Biology

Optimal Procurement and Application Scenarios


Kinase Inhibitor Lead Optimization: Regiochemistry for Isoform Selectivity

In kinase inhibitor programs where the orientation of a basic amine hydrogen-bond donor/acceptor is critical for hinge-region or DFG-motif interactions, the 3-pyrrolidinyl attachment provides a distinct vector compared to the 2-pyrrolidinyl isomer. The computed ΔLogP ≈ 0.4 units and altered TPSA relative to the 2-isomer can translate into differential permeability and selectivity profiles, supporting SAR exploration around the pyrrolidine attachment point as documented in the broader pyrrolidine-oxadiazole class [1]. Researchers should prioritize this compound when 3-substituted pyrrolidine geometry is specified by docking or co-crystal structure analysis [2].

GPCR Modulator Chemistry: Free Amine Derivatization for Subtype Selectivity

The pyrrolidine-3-amine serves as a validated derivatization handle for generating focused libraries of amides, ureas, and sulfonamides targeting GPCRs, with precedent in the GPBAR1 agonist program where ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives achieved EC50 values as low as 12 nM following elaboration of this amine [1]. The target compound's N-ethylpyrrole substituent contributes additional lipophilicity (ΔLogP ≈ 0.4–0.6 units vs. N-methyl analog), which may enhance receptor binding cavity complementarity [2]. Procurement of this scaffold is recommended when a parallel chemistry campaign aims to explore N-capping group SAR while maintaining the 3-pyrrolidinyl oxadiazole core.

Antibacterial Discovery: DNA Gyrase/Topoisomerase IV Inhibitor Scaffold

The 1,2,4-oxadiazole/pyrrolidine hybrid class has demonstrated mid-nanomolar inhibitory activity against E. coli DNA gyrase (IC50 values as low as 120 nM) and potent antibacterial MIC values (24–62 ng/mL against S. aureus and E. coli) [1]. The target compound, with its 3-pyrrolidinyl attachment and N-ethylpyrrole 3-substituent, represents a scaffold diversification point within this validated antibacterial chemotype. Its distinct LogP and conformational profile relative to the piperidine and azetidine analogs enable systematic exploration of the impact of the saturated heterocycle on gyrase B ATP-binding site occupancy and bacterial cell penetration [2].

Chemical Biology: Building Block for Bifunctional Molecules

The free pyrrolidine-3-amine and the synthetic accessibility of the oxadiazole core make this compound a versatile building block for constructing bifunctional molecules (e.g., PROTACs, molecular glues, or fluorescent probes). The N-ethylpyrrole moiety provides a UV-active chromophore (λmax ≈ 270–290 nm) useful for HPLC tracking, while the balanced LogP (~2.3) ensures compatibility with both organic synthesis conditions and aqueous biochemical assay buffers [1]. The compound's MW of 232.28 places it in an optimal range for linker attachment without exceeding rule-of-five thresholds in the final bifunctional construct [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Regiochemistry‑defined amine vector and LogP window
Isoform‑selectivity SAR and hinge‑region modeling context
GPCR modulator chemistry
Pyrrolidine‑3‑amine derivatization potential
Receptor‑subtype selectivity and linker‑SAR review
Antibacterial discovery
DNA gyrase/topoisomerase IV scaffold diversification point
Bacterial cell penetration and MIC endpoint context
Chemical biology probes
Free amine handle and UV‑active N‑ethylpyrrole chromophore
Bifunctional molecule assembly and biochemical assay compatibility
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